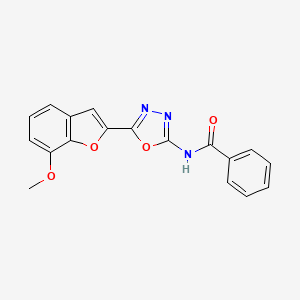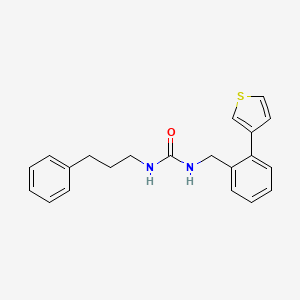
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a crucial role in various signaling pathways.
科学的研究の応用
Cytotoxicity and Antiproliferative Action
A study conducted by Esteves-Souza et al. (2006) explored the synthesis of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, evaluating their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds, including variants of urea and thiourea derivatives, were found to present important antiproliferative action, suggesting their potential in cancer research (Esteves-Souza et al., 2006).
Structural and Vibrational Characterization
Muccioli et al. (2003) described a method for synthesizing benzhydryl-phenylureas, including 1-phenyl-3-(2-thiazolyl)-2-thiourea complexes. These urea derivatives were obtained via microwave irradiation, showcasing the compound's versatility and potential applications in chemical synthesis and structural studies (Muccioli et al., 2003).
Antiangiogenesis Evaluation
In research by Machado et al. (2015), novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. These compounds, particularly those with the arylurea in the meta position to the thioether, showed potent inhibitory activities in enzymatic assays and demonstrated significant antiangiogenic effects in Human Umbilical Vein Endothelial Cells (HUVECs) (Machado et al., 2015).
Inhibition of Protein Kinases
Pireddu et al. (2012) identified potent inhibitors of ROCK protein kinases within a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. These compounds, particularly those with specific substitutions at the benzylic position, showed remarkable differences in activity and demonstrated potent inhibition of ROCK in human lung cancer cells, indicating their potential in cancer therapy research (Pireddu et al., 2012).
特性
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(22-13-6-9-17-7-2-1-3-8-17)23-15-18-10-4-5-11-20(18)19-12-14-25-16-19/h1-5,7-8,10-12,14,16H,6,9,13,15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMAYCRMGJMVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-(2-(thiophen-3-yl)benzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)
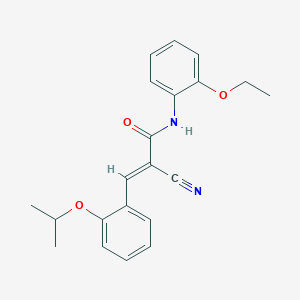
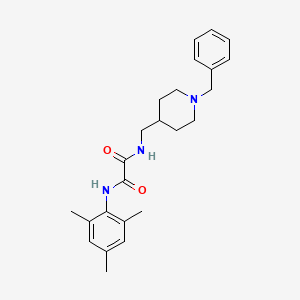
![4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2651080.png)
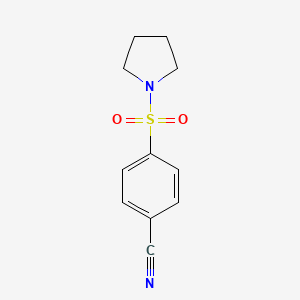
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2651086.png)
![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)
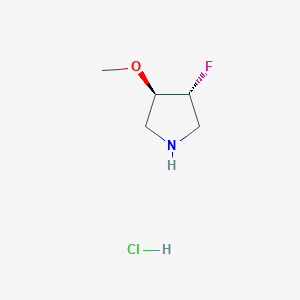
![6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2651092.png)
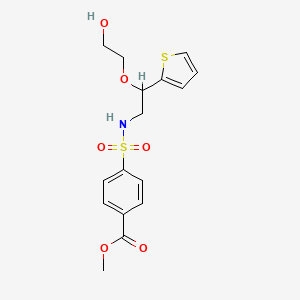
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)
